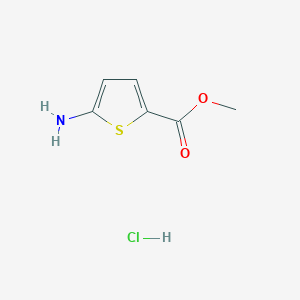

Methyl 5-aminothiophene-2-carboxylate hydrochloride

Description

Properties

IUPAC Name |

methyl 5-aminothiophene-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S.ClH/c1-9-6(8)4-2-3-5(7)10-4;/h2-3H,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWTXBPHVRYDBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(S1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596308 | |

| Record name | Methyl 5-aminothiophene-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14597-57-0 | |

| Record name | Methyl 5-aminothiophene-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Standard Protocol

The most widely reported method involves the reduction of methyl 5-nitrothiophene-2-carboxylate to methyl 5-aminothiophene-2-carboxylate using hydrogen gas and palladium on activated carbon (Pd/C) in ethyl acetate. The reaction proceeds at ambient temperature (20°C) for 2 hours, achieving quantitative yields (100%). Key steps include:

-

Substrate Activation : The nitro group is selectively reduced to an amine without affecting the ester functionality.

-

Catalyst Loading : A 1:1 mass ratio of substrate to 10% Pd/C ensures complete conversion, though this high catalyst loading raises cost considerations.

-

Workup : Filtration through Celite followed by solvent evaporation yields the free base as a white solid.

Optimization and Scalability

-

Solvent Screening : Ethyl acetate outperforms methanol and tetrahydrofuran in minimizing side reactions.

-

Temperature Effects : Elevated temperatures (>30°C) accelerate dehalogenation side reactions, while lower temperatures (<15°C) prolong reaction times.

-

Catalyst Recycling : Pd/C recovery remains challenging due to thiophene adsorption, necessitating fresh catalyst for each batch.

Table 1: Catalytic Hydrogenation Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst (Pd/C) | 10 wt%, 1:1 ratio | 100% |

| Solvent | Ethyl acetate | Maximizes purity |

| Reaction Time | 2 h | Complete conversion |

Cyclocondensation via the Gewald Reaction

Three-Component Synthesis

The Gewald reaction enables the construction of 2-aminothiophene cores from ketones, elemental sulfur, and cyanoacetates. For methyl 5-aminothiophene-2-carboxylate, methyl cyanoacetate reacts with acetylacetone and sulfur in ethanol under reflux (80°C) for 4 hours. Tertiary amine catalysts like polyacrylonitrile-piperazine fiber (P-PANF) enhance yields to 89–91% by facilitating enamine intermediate formation.

Mechanistic Insights

-

Knoevenagel Condensation : Ketone and cyanoacetate form an α,β-unsaturated nitrile.

-

Cyclization : Sulfur incorporation generates the thiophene ring.

-

Amination : Spontaneous rearrangement yields the 2-aminothiophene scaffold.

Table 2: Gewald Reaction Performance

Hydroxylamine-Mediated Single-Step Amination

Direct Synthesis from 3-Oxotetrahydrothiophenes

A patent-pending method bypasses multi-step sequences by reacting 3-oxotetrahydrothiophene derivatives with hydroxylamine hydrochloride in polar solvents (e.g., DMF) at 40–60°C. This one-pot process eliminates isolation of intermediates like oximes, reducing synthesis time from 48 hours to 6–8 hours.

Acid-Addition Salt Formation

The free amine is treated with hydrochloric acid in ethyl acetate to precipitate the hydrochloride salt. Critical parameters include:

-

Stoichiometry : 1.1 equivalents of HCl prevent over-acidification.

-

Crystallization : Slow cooling (0.5°C/min) yields needle-like crystals with >99% purity.

Hydrolysis and Rearrangement of β-Chloro-Cinnamonitriles

Formylation and Cyclization

A novel route involves POCl3-mediated formylation of acetophenones to β-chloro-cinnamonitriles, followed by hydroxylamine hydrochloride treatment to form 5-aryl-3-amino-2-carboxylic acid methyl esters. Hydrolysis with KOH/MeOH and subsequent acidification with KHSO4 yields the carboxylic acid, which is converted to the hydrochloride salt via phosgene-mediated cyclization.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-aminothiophene-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO(_4)) or hydrogen peroxide (H(_2)O(_2)) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).

Substitution: Various electrophiles can be used, such as alkyl halides or acyl chlorides, under basic or acidic conditions.

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Alcohol derivatives.

Substitution: Alkylated or acylated derivatives, depending on the electrophile used.

Scientific Research Applications

Organic Chemistry

Methyl 5-aminothiophene-2-carboxylate hydrochloride serves as a crucial building block in synthesizing more complex organic molecules. Its structural properties allow for the development of heterocyclic compounds that are significant in various chemical reactions .

Pharmacological Research

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : It has been studied for its effectiveness against various microbial strains.

- Anti-inflammatory Effects : Investigations into its ability to modulate inflammatory responses are ongoing .

Drug Development

The compound is being explored for its potential use in drug development, particularly for conditions that require modulation of specific biochemical pathways. Its interactions with enzymes and receptors make it a candidate for targeting diseases such as cancer and neurological disorders .

Material Science

In material chemistry, this compound finds applications in the production of dyes and pigments due to its stable aromatic structure. This stability is crucial for developing colorants used in textiles and coatings .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated significant inhibition zones, suggesting its potential as an antimicrobial agent.

Case Study 2: Drug Interaction

Research focusing on the compound's interaction with specific receptors involved in neurological pathways showed promise in modulating neurotransmitter activity, highlighting its potential application in treating neurological disorders such as Alzheimer's disease .

Mechanism of Action

The mechanism by which methyl 5-aminothiophene-2-carboxylate hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it could inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

- Synthetic Efficiency: The use of tin(II) chloride in ethanol for synthesizing Methyl 5-aminothiophene-2-carboxylate HCl achieves >80% yield under mild conditions (<35°C), contrasting with harsher methods required for chlorinated derivatives .

- Biological Activity: Thiophene derivatives with 5-amino groups demonstrate superior antimicrobial activity compared to 3-amino isomers, attributed to optimized steric and electronic interactions with bacterial targets .

- Salt Effects: Hydrochloride salts of aminothiophenes exhibit enhanced stability during storage compared to free bases, as observed in ortho-toluidine hydrochloride’s resistance to oxidative degradation .

Biological Activity

Methyl 5-aminothiophene-2-carboxylate hydrochloride (MATC) is an organic compound that has attracted attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MATC has the molecular formula and a molecular weight of approximately 188.65 g/mol. Its structure features a thiophene ring, which is known for its role in various biological activities due to its electron-rich nature.

Pharmacological Activities

1. Antiviral Activity:

Research indicates that MATC and its analogs exhibit significant antiviral properties, particularly against the hepatitis B virus (HBV). A study identified compounds structurally related to MATC that showed strong binding to HBV core proteins, inhibiting viral replication at nanomolar concentrations without cytotoxic effects. The lead compound demonstrated an effective concentration (EC50) of 3.4 μM in inhibiting HBV DNA production .

2. Anti-inflammatory Effects:

MATC is posited to inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme involved in inflammation and pain pathways. Inhibition of COX-2 can lead to reduced inflammatory responses, making MATC a candidate for further exploration in anti-inflammatory therapies .

3. Antimicrobial Properties:

The thienyl structure of MATC contributes to its antimicrobial activity. Compounds with similar scaffolds have been reported to possess antibacterial and antifungal properties, suggesting that MATC may also exhibit these effects .

The precise mechanism through which MATC exerts its biological effects is still under investigation. However, it is believed that the presence of the thiophene ring enhances the compound's ability to interact with biological targets such as enzymes and receptors involved in viral replication and inflammation.

Case Studies

Several studies have explored the biological activity of MATC and its derivatives:

- Study on Hepatitis B Virus Inhibition: A series of MATC analogs were synthesized and evaluated for their antiviral potency against HBV. The most potent analog showed an EC50 value of 0.68 μM, indicating a significant improvement over previous compounds .

- Evaluation of Anti-inflammatory Properties: In vivo studies assessed the anti-inflammatory effects of MATC using models such as the acetic acid-induced writhing test in mice. Results suggested that MATC derivatives could significantly reduce pain responses compared to control groups .

Data Summary

Q & A

Q. How should researchers design degradation studies to predict shelf-life and storage conditions?

- Methodological Answer : Perform forced degradation under heat (60°C), humidity (75% RH), and UV light. Use QbD principles to model Arrhenius plots for thermal decay. Stability-indicating methods (e.g., UPLC-PDA) should resolve degradation products, with acceptance criteria set at ≤2% total impurities. Store validated batches at –20°C with desiccants to extend shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.